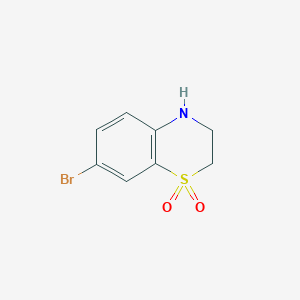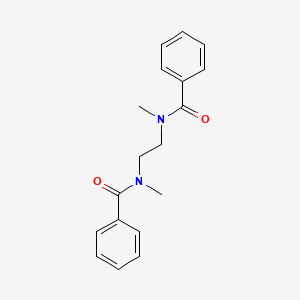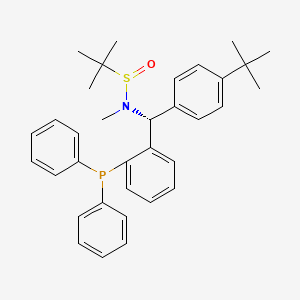
(R)-N-((R)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of tert-butyl, diphenylphosphanyl, and sulfinamide groups, making it a subject of interest in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of Grignard reagents, which are organomagnesium compounds known for their strong nucleophilic properties . The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the phenyl rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenating agents, Grignard reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: In synthetic chemistry, this compound is used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure products .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in various fields.
作用機序
The mechanism of action of ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic systems and facilitating various chemical transformations. Its unique structure allows it to stabilize reactive intermediates and enhance the selectivity of catalytic processes .
類似化合物との比較
Taniaphos: A related compound with similar structural features, used as a chiral ligand in asymmetric catalysis.
Binaphthyl-based Phosphine Ligands: These compounds share structural similarities and are also used in enantioselective catalysis.
Uniqueness: What sets ®-N-(®-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of tert-butyl, diphenylphosphanyl, and sulfinamide groups, which confer unique steric and electronic properties. These properties enhance its performance in catalytic applications and make it a valuable tool in synthetic chemistry.
特性
分子式 |
C34H40NOPS |
|---|---|
分子量 |
541.7 g/mol |
IUPAC名 |
N-[(R)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C34H40NOPS/c1-33(2,3)27-24-22-26(23-25-27)32(35(7)38(36)34(4,5)6)30-20-14-15-21-31(30)37(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h8-25,32H,1-7H3/t32-,38?/m1/s1 |
InChIキー |
LDRFSVNOZYUAIR-NMKCAVOUSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(3,5-dicarboxyphenyl)-3-(dimethylamino)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13648339.png)
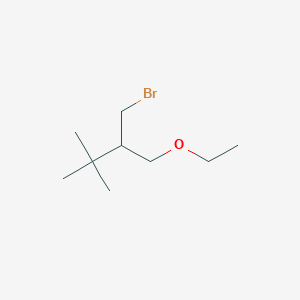

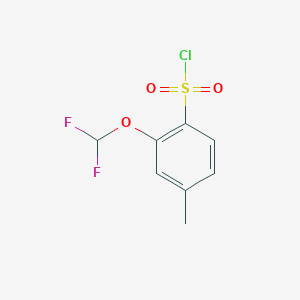
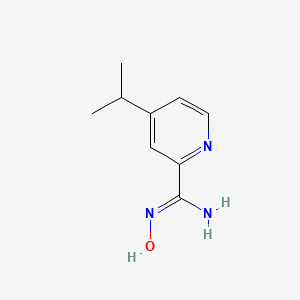



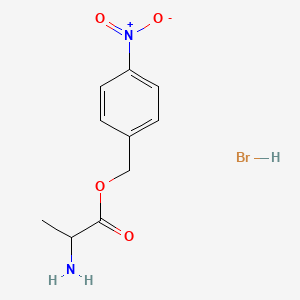
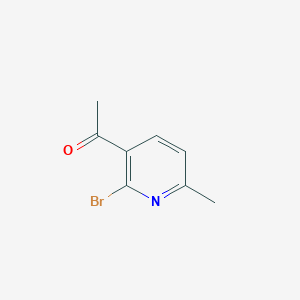
![N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
